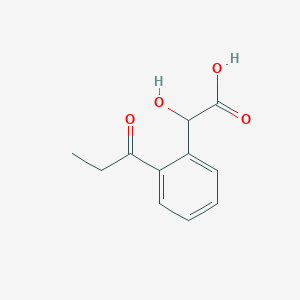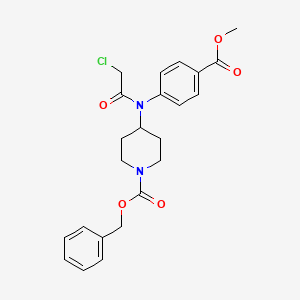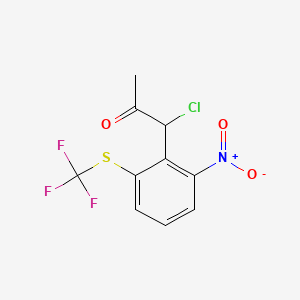
1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one is an organic compound with a complex structure, characterized by the presence of chlorine, iodine, and a propanone group
Preparation Methods
The synthesis of 1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by iodination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to optimize the production process.
Chemical Reactions Analysis
1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like lithium aluminum hydride.
Substitution: The chlorine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium iodide.
Addition: The compound can participate in addition reactions, particularly with alkenes and alkynes, to form more complex molecules.
Scientific Research Applications
1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one: This compound has a methoxy group instead of an iodine atom, leading to different chemical properties and applications.
Properties
Molecular Formula |
C10H9Cl2IO |
|---|---|
Molecular Weight |
342.98 g/mol |
IUPAC Name |
1-chloro-1-[2-(chloromethyl)-4-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2IO/c1-6(14)10(12)9-3-2-8(13)4-7(9)5-11/h2-4,10H,5H2,1H3 |
InChI Key |
XUHCXRYMYKWCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)I)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate](/img/structure/B14050315.png)
![(1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B14050316.png)






